BenchChemオンラインストアへようこそ!

PP58

Kinase Profiling Chemical Biology Target Engagement

PP58 is a pyrido[2,3-d]pyrimidine multi-kinase inhibitor that uniquely targets Src, PDGFR, and FGFR with sub-nanomolar potency—unlike pyrazolopyrimidine analogs PP1/PP2. Its expanded target spectrum enables potent anti-inflammatory activity (TNF-α cellular IC₅₀ ≈ 3 nM) and broad kinome capture in chemical proteomics. PP58 is the essential tool for FGFR1 gatekeeper mutation (V561M) resistance studies, where its complete loss of potency versus wild-type provides a robust experimental system. Choose PP58 for its defined p38α selectivity (Ki = 3.8 nM) over JNK2 (Ki = 320 nM), enabling pathway-biased MAPK research. For research use only.

Molecular Formula C22H19Cl2N5O2
Molecular Weight 456.3 g/mol
Cat. No. B1139475
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePP58
Molecular FormulaC22H19Cl2N5O2
Molecular Weight456.3 g/mol
Structural Identifiers
SMILESCN1C2=NC(=NC=C2C=C(C1=O)C3=C(C=CC=C3Cl)Cl)NC4=CC=C(C=C4)OCCN
InChIInChI=1S/C22H19Cl2N5O2/c1-29-20-13(11-16(21(29)30)19-17(23)3-2-4-18(19)24)12-26-22(28-20)27-14-5-7-15(8-6-14)31-10-9-25/h2-8,11-12H,9-10,25H2,1H3,(H,26,27,28)
InChIKeyMAXZESONWXTISA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





PP58 Kinase Inhibitor: A Multi-Targeted Pyrido[2,3-d]pyrimidine for Src, PDGFR, and FGFR Research


PP58 is a pyrido[2,3-d]pyrimidine-based small molecule that functions as an ATP-competitive, multi-targeted kinase inhibitor, demonstrating nanomolar to subnanomolar inhibitory activity against Src family kinases, Platelet-Derived Growth Factor Receptor (PDGFR), and Fibroblast Growth Factor Receptor (FGFR) [1]. Beyond these primary targets, its affinity matrix interacts with a broader range of the kinome, including p38α (Ki = 3.8 ± 1.9 nM) and JNK2 (Ki = 0.32 ± 0.04 μM), highlighting its utility as a broad-spectrum chemical probe [2].

PP58 Differentiation Guide: Why PP1 and PP2 Cannot Substitute for PP58


Interchanging PP58 with its pyrazolopyrimidine analogs PP1 or PP2 is scientifically unsound due to fundamental differences in their molecular scaffolds and consequent target engagement profiles. While all three inhibit Src family kinases, PP58's pyrido[2,3-d]pyrimidine core is a critical structural determinant that expands its target spectrum to include PDGFR and FGFR, endowing it with potent anti-inflammatory activity (cellular IC50 ≈ 3 nM against TNF-α production) not observed with PP1 or PP2 [1]. Furthermore, the conserved 'gatekeeper' threonine residue (T341 in FGFR1) is a known determinant of sensitivity to PP58 but not to PP1/PP2, making PP58 a uniquely valuable tool for studying inhibitor resistance mechanisms [2].

Quantitative Differentiation of PP58 Against Key Comparators


Kinase Selectivity Profile: PP58 vs. PP1/PP2

PP58's pyrido[2,3-d]pyrimidine scaffold confers a distinct multi-targeted profile compared to the pyrazolopyrimidine-based Src inhibitors PP1 and PP2. While all three inhibit Src, PP58 is a potent inhibitor of PDGFR and FGFR, an activity not shared by PP1 or PP2. In contrast, PP1 is highly selective for Src family kinases, showing >8000-fold selectivity over ZAP-70 and JAK2 [1].

Kinase Profiling Chemical Biology Target Engagement

Functional Anti-inflammatory Potency: PP58 TNF-α Inhibition

PP58 demonstrates potent functional activity in a cellular model of inflammation, an effect not documented for PP1 or PP2. PP58 inhibits lipopolysaccharide (LPS)-stimulated production of tumor necrosis factor-alpha (TNF-α) with a cellular IC50 of approximately 3 nM [1]. This activity is linked to its unique target profile, including p38 MAPK inhibition (IC50 < 10 nM), which is a known regulator of TNF-α synthesis [1].

Immunology Inflammation Functional Assay

Determinants of Inhibitor Resistance: FGFR1-V561M Mutation

The sensitivity of FGFR1 to PP58 is critically dependent on a specific 'gatekeeper' residue. While wild-type FGFR1 is potently inhibited by low nanomolar concentrations of PP58, the V561M mutation confers dramatic resistance. This contrasts with PP1 and PP2, whose sensitivity to analogous FGFR1 mutations is not well characterized, making PP58 a benchmark molecule for studying this conserved resistance mechanism [1]. Assay data confirm that the FGFR1-V561M mutant exhibits resistance to PP58 compared to the wild type .

Drug Resistance Kinase Mutagenesis FGFR Signaling

Biochemical Potency: PP58 p38α vs. JNK2 Inhibition

Within the MAPK pathway, PP58 exhibits a marked preference for p38α over JNK2. The inhibition constant (Ki) for p38α is 3.8 ± 1.9 nM, whereas for JNK2 it is 320 ± 40 nM (0.32 ± 0.04 μM), representing an approximate 84-fold difference in potency [1]. This selectivity profile is a direct consequence of its pyrido[2,3-d]pyrimidine core and is distinct from that of the more Src-selective PP1 and PP2.

MAPK Signaling Biochemical Assay Kinase Selectivity

Utility as an Affinity Reagent: Kinome Capture by PP58 vs. PP1

When immobilized on a solid support, PP58 functions as an efficient affinity chromatography reagent, capturing a broad set of protein kinases from cell lysates, including FGFR1 and Src [1]. While PP1 can also be used for affinity purification, PP58's pyrido[2,3-d]pyrimidine scaffold is known to interact with a wider and more diverse set of kinases, which makes it a more powerful tool for chemical proteomics studies aimed at identifying novel kinase targets or profiling inhibitor selectivity across the kinome [1].

Chemical Proteomics Affinity Chromatography Kinome Profiling

PP58 Research Application Scenarios: Where Differentiation Drives Value


Investigating Multi-Kinase Signaling in Inflammation

In studies of inflammatory signaling, particularly in macrophages or other immune cells, PP58's unique ability to inhibit LPS-stimulated TNF-α production (cellular IC50 ≈ 3 nM) makes it the superior choice over PP1 or PP2 [1]. Its simultaneous inhibition of Src, p38α, and other kinases implicated in inflammation provides a multi-targeted approach that more closely models potential therapeutic interventions than a selective Src inhibitor could achieve alone. This scenario directly leverages the functional differentiation established in Section 3, Item 2.

Chemical Proteomics for Broad Kinome Profiling

For chemical proteomics experiments designed to map the ATP-competitive kinase landscape of a cell line or tissue, PP58 is the preferred capture ligand over PP1 or PP2. As demonstrated in the foundational work by Wissing et al., immobilized PP58 retains a wide variety of kinases, including FGFR1, Src, p38α, and JNK2, due to its promiscuous pyrido[2,3-d]pyrimidine core [1]. This broad capture profile maximizes the potential for discovering novel kinase targets or identifying off-target effects of related inhibitors, a key advantage over the more limited kinome coverage provided by PP1 [1]. This application is a direct consequence of the evidence presented in Section 3, Item 5.

Modeling and Overcoming FGFR Inhibitor Resistance

PP58 is an indispensable tool for researchers investigating acquired resistance to FGFR inhibitors. The well-characterized FGFR1-V561M mutant serves as a prototypical model for 'gatekeeper' mutation-driven resistance. The complete loss of PP58 potency against this mutant, contrasted with its potent inhibition of wild-type FGFR1, provides a robust and defined experimental system [1]. This makes PP58 ideal for screening second-generation inhibitors, validating cellular models of resistance, and studying the downstream signaling consequences of FGFR inhibition in sensitive versus resistant contexts. This scenario is built upon the evidence in Section 3, Item 3.

Elucidating MAPK Pathway Crosstalk with p38α Preference

In studies dissecting the roles of different MAPK family members, PP58 offers a distinct advantage. Its measured Ki of 3.8 ± 1.9 nM for p38α, compared to its 84-fold lower potency for JNK2 (Ki = 320 ± 40 nM), allows for a degree of pathway bias not achievable with pan-MAPK inhibitors [1]. This selectivity enables researchers to probe the specific contribution of p38α in complex cellular processes like stress response and differentiation, while minimizing confounding effects from JNK pathway inhibition. This scenario is supported by the quantitative selectivity data in Section 3, Item 4.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for PP58

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.